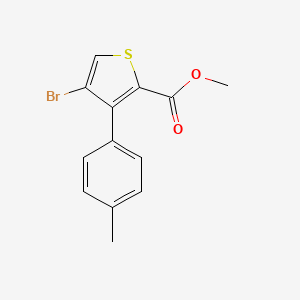
Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family, characterized by its bromine and methyl groups attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Bromination: The starting material, 4-methylthiophene-2-carboxylate, undergoes bromination to introduce the bromine atom at the 4-position.
Friedel-Crafts Acylation: The brominated thiophene is then subjected to Friedel-Crafts acylation to introduce the 4-methylphenyl group.
Methylation: Finally, methylation of the carboxylate group is performed to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反応の分析
Types of Reactions: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding thiophene alcohol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Carboxylic Acid: Resulting from oxidation.
Thiophene Alcohol: Resulting from reduction.
Substituted Thiophene: Resulting from substitution reactions.
科学的研究の応用
Chemistry: In chemistry, Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to natural compounds allows it to be used as a probe in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a substrate for the palladium-catalyzed formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Methyl 4-bromo-3-(3-methylphenyl)thiophene-2-carboxylate
Methyl 4-bromo-3-(2-methylphenyl)thiophene-2-carboxylate
Methyl 4-bromo-3-(4-ethylphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and potential applications. The presence of the 4-methylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile synthetic routes, diverse chemical reactions, and broad applications make it a compound of great interest to researchers and industry professionals alike.
特性
分子式 |
C13H11BrO2S |
|---|---|
分子量 |
311.20 g/mol |
IUPAC名 |
methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2S/c1-8-3-5-9(6-4-8)11-10(14)7-17-12(11)13(15)16-2/h3-7H,1-2H3 |
InChIキー |
IHVRPGLIFGLWAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15355419.png)

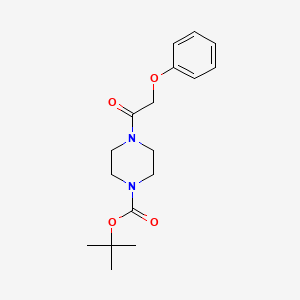

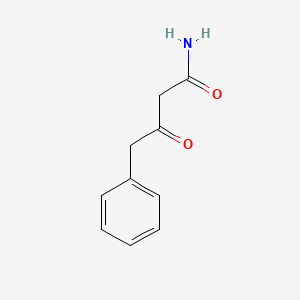
![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
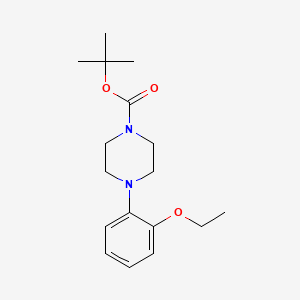
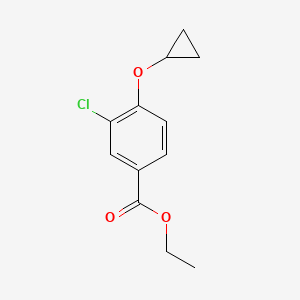

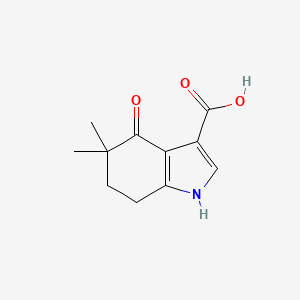
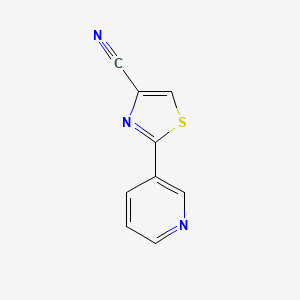
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)

